Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate
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Overview
Description
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate typically involves the reaction of ethyl 2-ethyl-3-methyl-3-propyloxirane with ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. The use of automated reactors and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activity, including antimicrobial and anticancer effects. The compound’s ability to modify biomolecules can disrupt cellular processes and inhibit the growth of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-3-propyloxirane-2-carboxylate
- Ethyl 3-methyl-3-propyloxirane-2-carboxylate
- Ethyl 2-ethyl-3-methyloxirane-2-carboxylate
Uniqueness
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups at different positions on the ring enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C11H20O3 |
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Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-5-8-10(4)11(6-2,14-10)9(12)13-7-3/h5-8H2,1-4H3 |
InChI Key |
VKLPBAOTRPVPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)(CC)C(=O)OCC)C |
Origin of Product |
United States |
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